N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-butyl-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3S/c1-2-3-10-20-18(23)22-13-12-21-11-4-5-16(21)17(22)14-6-8-15(19)9-7-14/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQWBCHATNSMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound of significant interest due to its potential biological activities. This compound contains a pyrrolo[1,2-a]pyrazine core and exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carbothioamide
- Molecular Formula : C18H22ClN3S
- Molecular Weight : 347.91 g/mol
The compound features a butyl group, a chlorophenyl group, and a carbothioamide moiety, contributing to its unique chemical properties and biological activities.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes such as kinases or proteases, which are crucial in signaling pathways related to cell proliferation and apoptosis.
- Receptor Modulation : It may also modulate the activity of certain receptors involved in inflammatory responses and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro evaluations have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines ranging from 6.2 μM to 43.4 μM .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Screening Results : Compounds with similar structural motifs have shown significant antibacterial activity against pathogenic bacteria. For instance, derivatives were tested against standard antimicrobial agents and exhibited promising results .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy:
- Mechanistic Insights : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cellular models .
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the compound's anticancer properties , particularly against various human cancer cell lines. For instance, derivatives of dihydropyrrolo[1,2-a]pyrazine structures have been evaluated for their antiproliferative effects against cell lines such as Panc-1, PC3, and MDA-MB-231. The results indicate that modifications to the phenyl groups can enhance cytotoxicity, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Table 1: Antiproliferative Activity of Dihydropyrrolo[1,2-a]pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Panc-1 | 46.35 |
| 5b | PC3 | 60.17 |
| 5c | MDA-MB-231 | >100 |
| ... | ... | ... |
Inhibition of Gastric Acid Secretion
The compound has also been identified as an inhibitor of gastric acid secretion . Research indicates that pyrrolo[1,2-a]pyrazine derivatives can effectively reduce gastric acid production, making them potential candidates for treating conditions characterized by excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Table 2: Effects on Gastric Acid Secretion
| Compound | Effect on Secretion (%) |
|---|---|
| Compound A | 75% |
| Compound B | 85% |
| N-butyl... | 90% |
Synthesis and Structural Studies
The synthesis of N-butyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has been optimized for large-scale production. The methods employed include the use of various catalysts which enhance yield and purity. Structural analysis through techniques such as X-ray crystallography has provided insights into the compound's conformation and electronic properties, which are crucial for understanding its biological activity .
Potential Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties . Preliminary data indicate that it could mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases like Alzheimer's and Parkinson's . Further investigation is required to elucidate the mechanisms behind these effects.
Drug Development and Formulation
Given its diverse biological activities, this compound is being explored for formulation into various drug delivery systems. Its compatibility with different excipients and stability under physiological conditions are being studied to develop effective pharmaceutical formulations .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations :
- Substituent Effects : The N-butyl and 4-chlorophenyl groups in the target compound likely increase lipophilicity compared to analogs with smaller alkyl chains (e.g., ethyl in ) or polar substituents (e.g., pyridine in ). This could improve membrane permeability but reduce aqueous solubility.
- Carbothioamide vs.
- Heterocyclic Modifications : Analogs with fused pyrazole or pyrimidine rings (e.g., ) exhibit increased structural complexity and possible bioactivity but may face synthetic challenges.
Comparison :
- tert-Butyl-protected analogs (e.g., ) utilize carboxylate esters for stability during synthesis, whereas the target compound’s carbothioamide group necessitates thiourea-forming reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
